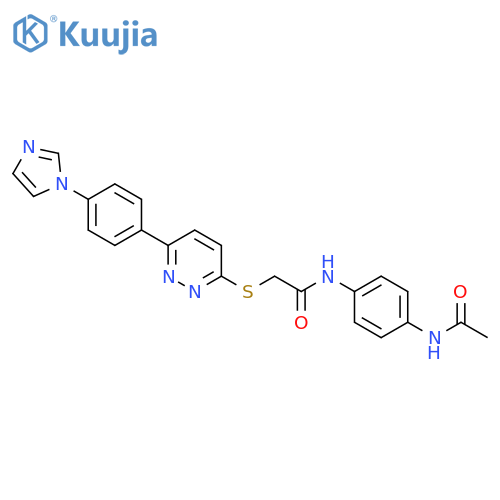

Cas no 896320-83-5 (N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide)

N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-[4-(acetylamino)phenyl]-2-[[6-[4-(1H-imidazol-1-yl)phenyl]-3-pyridazinyl]thio]-

- F2564-0036

- AKOS024660423

- cid_18573966

- N-(4-acetamidophenyl)-2-[[6-[4-(1-imidazolyl)phenyl]-3-pyridazinyl]thio]acetamide

- MLS001234748

- BDBM95607

- 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetamidophenyl)acetamide

- N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-ethanamide

- 896320-83-5

- N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

- N-(4-acetamidophenyl)-2-[[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]thio]acetamide

- CHEMBL1444919

- HMS3008P20

- N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

- SMR000811157

- N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide

-

- インチ: 1S/C23H20N6O2S/c1-16(30)25-18-4-6-19(7-5-18)26-22(31)14-32-23-11-10-21(27-28-23)17-2-8-20(9-3-17)29-13-12-24-15-29/h2-13,15H,14H2,1H3,(H,25,30)(H,26,31)

- InChIKey: CMRCNIPAVWHZOS-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(NC(C)=O)C=C1)(=O)CSC1=NN=C(C2=CC=C(N3C=NC=C3)C=C2)C=C1

計算された属性

- せいみつぶんしりょう: 444.13684508g/mol

- どういたいしつりょう: 444.13684508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 622

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 127Ų

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 829.0±65.0 °C(Predicted)

- 酸性度係数(pKa): 12.46±0.70(Predicted)

N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2564-0036-4mg |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-10μmol |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-2μmol |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-25mg |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-40mg |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-20μmol |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-30mg |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-5μmol |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-5mg |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2564-0036-10mg |

N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |

896320-83-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamideに関する追加情報

Professional Introduction to N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide (CAS No. 896320-83-5)

N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide

This compound, identified by its CAS number 896320-83-5, represents a significant advancement in the field of chemical and pharmaceutical research. Its molecular structure, characterized by a complex arrangement of heterocyclic rings and functional groups, positions it as a promising candidate for various therapeutic applications. The presence of both acetylamide and sulfanyl groups in its framework suggests potential interactions with biological targets, making it a subject of intense interest among researchers.

The compound's structure incorporates several key elements that contribute to its unique chemical properties. The 4-acetamidophenyl moiety, a derivative of aniline with an acetylamide substituent, is known for its ability to engage in hydrogen bonding and π-stacking interactions. These interactions are crucial for the compound's solubility and binding affinity to biological targets. Additionally, the 6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl fragment introduces a nitrogen-rich heterocycle that is frequently found in bioactive molecules. This part of the molecule is particularly noteworthy for its potential to interact with enzymes and receptors due to its aromaticity and electron-rich nature.

The sulfanyl group, located at the 2-position of the acetamide, further enhances the compound's reactivity and binding capabilities. Sulfanyl groups are known to participate in various chemical reactions, including nucleophilic substitutions and metal coordination, which can be leveraged in drug design. The strategic placement of this group in the molecule may facilitate interactions with specific binding sites on target proteins, thereby modulating their activity.

In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophoric units to enhance their therapeutic efficacy. The compound under discussion exemplifies this trend by integrating several bioactive moieties into a single framework. Such multifunctional compounds have the potential to address multiple targets simultaneously, leading to synergistic effects that could improve treatment outcomes.

The pharmaceutical industry has been actively exploring novel scaffolds for drug discovery, and heterocyclic compounds play a pivotal role in this endeavor. The pyridazine ring in the 6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl moiety is particularly noteworthy for its presence in numerous FDA-approved drugs. Its structural features contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Additionally, the imidazole ring within this fragment is known for its ability to interact with biological systems, making it a valuable component in medicinal chemistry.

Recent studies have highlighted the importance of computational methods in accelerating drug discovery processes. Molecular modeling techniques have been employed to predict the binding affinities and interactions of N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide with various biological targets. These studies have provided valuable insights into its potential mechanisms of action and have guided the optimization of its structure for improved efficacy.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, have been utilized to construct the complex molecular framework efficiently.

Evaluation of N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-y)phenylpyridazin -3 -y l} strong>}

The development of novel therapeutic agents requires a thorough understanding of their pharmacological properties. Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of N-(4-acetamidophenyl)-2-{(

The safety profile of this compound has also been evaluated through comprehensive toxicological studies. These studies have assessed both acute and chronic toxicity endpoints to ensure that it meets stringent safety standards before proceeding to clinical trials. The results have been encouraging, indicating that N-(

The future prospects for N-(

In conclusion, N-(

) Its unique molecular architecture positions it as a promising candidate for further development into novel therapeutic agents.< br\>\n

\nFurther research is warranted to fully elucidate its mechanisms of action and explore new therapeutic applications.< br\>\n

\nThe successful development of this compound would represent another significant milestone in the field of medicinal chemistry.

896320-83-5 (N-(4-acetamidophenyl)-2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)acetamide) 関連製品

- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)

- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)

- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)

- 3322-62-1(9-Octadecenamide)

- 459836-30-7(PEAQX sodium)

- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)

- 2172601-07-7(9-(2,2-dimethylpropyl)-2,2-bis(fluoromethyl)-5-oxa-8-azaspiro3.5nonane)

- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)

- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)